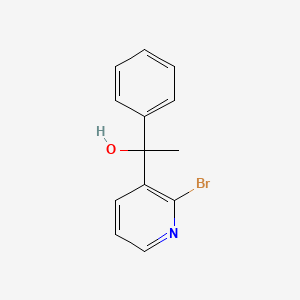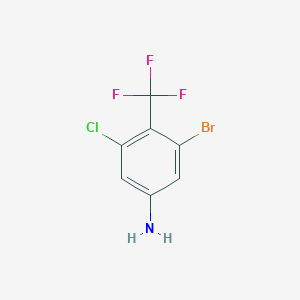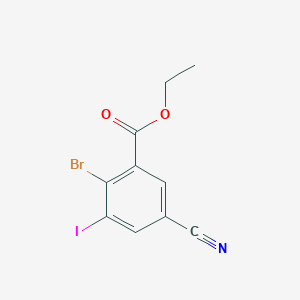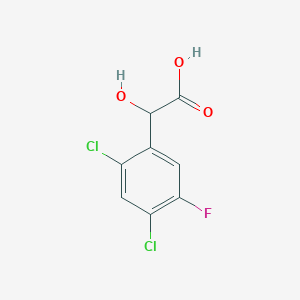
2-(2,3,6-Trifluorophenyl)propanedinitrile
Vue d'ensemble
Description
2-(2,3,6-Trifluorophenyl)propanedinitrile is a chemical compound with the CAS Number: 1803590-32-0 . It has a molecular weight of 196.13 . The IUPAC name for this compound is 2-(2,3,6-trifluorophenyl)malononitrile . The Inchi Code for this compound is 1S/C9H3F3N2/c10-6-1-2-7(11)9(12)8(6)5(3-13)4-14/h1-2,5H .
Molecular Structure Analysis
The molecular structure of 2-(2,3,6-Trifluorophenyl)propanedinitrile can be represented by the Inchi Code: 1S/C9H3F3N2/c10-6-1-2-7(11)9(12)8(6)5(3-13)4-14/h1-2,5H . This indicates that the compound consists of 9 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
2-(2,3,6-Trifluorophenyl)propanedinitrile is a powder at room temperature . The compound is stable under normal temperatures and pressures .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- The reaction of N1, N2-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile leads to the synthesis of [2-arylamino-4(1H-pyridinylidene)-propanedinitriles], demonstrating the compound's role in facilitating the formation of complex organic structures (Gomaa & Döpp, 2003).
Luminescent Materials
- Fluorinated diphenylpolyenes, including compounds with trifluorophenyl groups, show distinct absorption and fluorescence spectra, indicating their potential use in optoelectronic devices and as fluorescent markers (Sonoda et al., 2007).
Catalysis and Polymerization
- Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands demonstrate efficiency in propene/CO copolymerization, suggesting applications in creating flexible polyketone materials of ultrahigh molecular weight (Meier et al., 2003).
Photovoltaic Response in Solar Cells
- Indacenodithienothiophene-based postfullerene electron acceptors, with varying degrees of end-group fluorination, exhibit significant effects on the physicochemical properties and photovoltaic performance of bulk heterojunction polymer solar cells, indicating the critical role of fluorinated phenyl groups in solar energy conversion (Aldrich et al., 2019).
Supramolecular Chemistry
- Multidentate ligands containing a delocalized π-electron system, such as derivatives of 2-(2,3,6-Trifluorophenyl)propanedinitrile, enable the construction of diverse Ag(I) supramolecular complexes with enhanced luminescence, highlighting their utility in materials science and nanotechnology (Jin et al., 2013).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
2-(2,3,6-trifluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2/c10-6-1-2-7(11)9(12)8(6)5(3-13)4-14/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNMFLPOBUPOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(C#N)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,6-Trifluorophenyl)propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-](/img/structure/B1448615.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)










